Cas no 29456-83-5 (1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea)

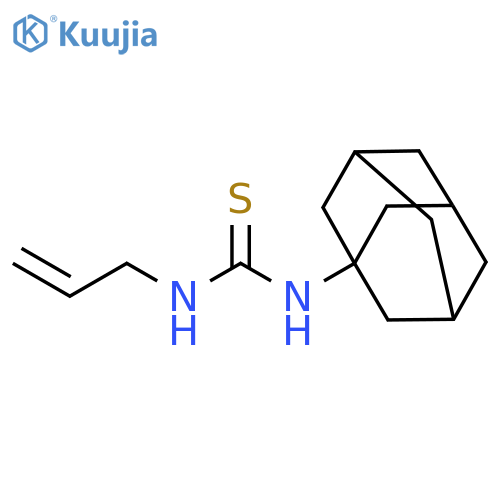

29456-83-5 structure

商品名:1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea

CAS番号:29456-83-5

MF:C14H22N2S

メガワット:250.402882099152

CID:5535203

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea 化学的及び物理的性質

名前と識別子

-

- Thiourea, N-2-propen-1-yl-N'-tricyclo[3.3.1.13,7]dec-1-yl-

- 1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea

-

- インチ: 1S/C14H22N2S/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17)

- InChIKey: HLNJIDTYNQWAPT-UHFFFAOYSA-N

- ほほえんだ: N(CC=C)C(NC12CC3CC(CC(C3)C1)C2)=S

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1553-0187-10μmol |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1553-0187-20μmol |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1553-0187-2mg |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1553-0187-3mg |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1553-0187-20mg |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1553-0187-1mg |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1553-0187-15mg |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1553-0187-4mg |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1553-0187-40mg |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1553-0187-2μmol |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |

29456-83-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

29456-83-5 (1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量